![molecular formula C14H16ClNOS B3125649 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride CAS No. 328073-92-3](/img/structure/B3125649.png)

4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride

Übersicht

Beschreibung

It is recognized for its potent ability to induce vascular endothelial growth factor (VEGF) and VEGF-mediated vessel formation . This compound has been extensively studied for its role in promoting angiogenesis, making it a valuable tool in scientific research.

Wirkmechanismus

Target of Action

The primary target of the compound GS4012, also known as the VEGF Inducer, is Vascular Endothelial Growth Factor (VEGF) . VEGF is a potent growth factor that plays a crucial role in angiogenesis, the formation of blood vessels from pre-existing vasculature .

Mode of Action

GS4012 is a cell-permeable pyridinyl-thioether compound . It acts as a potent inducer of VEGF and VEGF-mediated vessel formation . The compound’s interaction with its target leads to the upregulation of VEGF .

Biochemical Pathways

The upregulation of VEGF by GS4012 affects the VEGF signaling pathway . This pathway plays a key role in angiogenesis, promoting the formation of new blood vessels . The downstream effects of this pathway activation include increased blood vessel formation and improved blood flow .

Pharmacokinetics

The compound is known to be soluble in dmso, methanol, and water , which suggests it could have good bioavailability.

Result of Action

The action of GS4012 leads to several molecular and cellular effects. It induces the upregulation of VEGF, leading to increased blood vessel formation . Specifically, GS4012 has been shown to suppress the gridlock/coarctation phenotype in Zebrafish and stimulate tubule network formation in HUVECs (Human Umbilical Vein Endothelial Cells) .

Biochemische Analyse

Biochemical Properties

GS4012 interacts with various biomolecules to exert its effects. It has been found to upregulate the expression of VEGF . VEGF is a signal protein that stimulates the formation of blood vessels. By inducing VEGF, GS4012 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing vessels .

Cellular Effects

GS4012 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in endothelial cells derived from the peripheral blood of rats, GS4012 has been shown to stimulate migration and vessel formation .

Molecular Mechanism

The molecular mechanism of GS4012 involves its interaction with biomolecules and its influence on gene expression. GS4012 induces the upregulation of VEGF, which in turn stimulates the formation of blood vessels . This process involves binding interactions with biomolecules, activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of GS4012 change over time in laboratory settings. For instance, in a study using zebrafish embryos, the number of vascular branches and sprouts significantly increased in the central retinal vascular trunks 2-4 days after treatment with GS4012 .

Dosage Effects in Animal Models

The effects of GS4012 vary with different dosages in animal models. For example, the gridlock-suppressing effects of GS4012 were found to vary with dosage, and no vascular abnormalities were seen at the doses studied .

Metabolic Pathways

GS4012 is involved in the VEGF signaling pathway . This pathway is crucial for angiogenesis, the formation of new blood vessels from pre-existing vessels. GS4012 interacts with VEGF, a key enzyme in this pathway .

Vorbereitungsmethoden

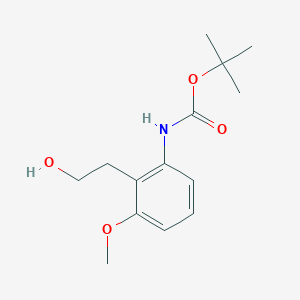

Synthesewege und Reaktionsbedingungen: Die Synthese von GS4012 beinhaltet die Reaktion von 4-Methoxyphenylthiol mit 2-Bromethylpyridin unter basischen Bedingungen, um die Thioetherbindung zu bilden. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Methanol durchgeführt, wobei eine Base wie Natriumhydroxid oder Kaliumcarbonat vorhanden ist, um die nucleophile Substitutionsreaktion zu erleichtern .

Industrielle Produktionsverfahren: Die industrielle Produktion von GS4012 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig durch Umkristallisation oder Chromatographie gereinigt, um Verunreinigungen zu entfernen .

Arten von Reaktionen:

Oxidation: GS4012 kann Oxidationsreaktionen, insbesondere am Schwefelatom, eingehen, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Die Verbindung kann reduziert werden, um das entsprechende Thiol-Derivat zu bilden.

Substitution: GS4012 kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Pyridinring und an der Thioetherbindung.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Verschiedene substituierte Pyridinderivate.

Wissenschaftliche Forschungsanwendungen

GS4012 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung der Thioetherchemie verwendet.

Biologie: Wird in Studien zur VEGF-vermittelten Angiogenese und Gefäßentwicklung eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Förderung der Blutgefäßbildung und der Behandlung von ischämischen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten chemischen Reaktionen eingesetzt

5. Wirkmechanismus

GS4012 übt seine Wirkungen aus, indem es die Expression von VEGF induziert, einem Schlüsselregulator der Angiogenese. Die Verbindung steigert die VEGF-Expression, die wiederum die Bildung neuer Blutgefäße stimuliert. Dieser Prozess beinhaltet die Aktivierung von VEGF-Rezeptoren auf Endothelzellen, was zu einer Kaskade von Signalereignissen führt, die Zellproliferation, Migration und Tubulusbildung fördern .

Ähnliche Verbindungen:

- 4-(2-(4-Methoxyphenylthio)ethyl)pyridin

- 4-(2-(4-Methylphenylthio)ethyl)pyridin

- 4-(2-(4-Chlorophenylthio)ethyl)pyridin

Vergleich: GS4012 ist einzigartig in seiner Fähigkeit, VEGF stark zu induzieren und die Angiogenese im Vergleich zu seinen Analoga zu fördern. Das Vorhandensein der Methoxygruppe am Phenylring erhöht seine Zellpermeabilität und biologische Aktivität. Andere ähnliche Verbindungen können unterschiedliche Substituenten am Phenylring haben, was sich auf ihre Wirksamkeit und den Wirkmechanismus auswirken kann .

Vergleich Mit ähnlichen Verbindungen

- 4-(2-(4-Methoxyphenylthio)ethyl)pyridine

- 4-(2-(4-Methylphenylthio)ethyl)pyridine

- 4-(2-(4-Chlorophenylthio)ethyl)pyridine

Comparison: GS4012 is unique in its potent ability to induce VEGF and promote angiogenesis compared to its analogs. The presence of the methoxy group on the phenyl ring enhances its cell permeability and biological activity. Other similar compounds may have different substituents on the phenyl ring, which can affect their efficacy and mechanism of action .

Eigenschaften

IUPAC Name |

4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS.ClH/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12;/h2-7,9-10H,8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZALCLQLHDAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301044321 | |

| Record name | 4-[2-[(4-Methoxyphenyl)thio]ethyl]pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328073-92-3 | |

| Record name | 4-[2-[(4-Methoxyphenyl)thio]ethyl]pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of GS4012?

A: GS4012 acts as a vascular endothelial growth factor (VEGF) inducer. While the exact mechanism of induction remains to be fully elucidated, studies suggest that GS4012 may stimulate the VEGF signaling pathway, leading to increased expression of VEGF and its receptor VEGFR2. [, ] This, in turn, promotes angiogenesis, the formation of new blood vessels from pre-existing ones.

Q2: How has GS4012 been utilized in studying retinopathy of prematurity (ROP)?

A: Researchers have successfully employed GS4012 to develop a zebrafish model of ROP. [, ] In these studies, zebrafish embryos treated with a hypoxia-inducing agent followed by GS4012 displayed significantly increased retinal vascular branching and sprouting, mimicking the neovascularization observed in ROP. This model provides a valuable tool for investigating the mechanisms underlying ROP and for screening potential therapeutic interventions.

Q3: Can GS4012 be used to study aortic development?

A: Research using zebrafish suggests that GS4012 may not be effective in rescuing aortic defects caused by disruptions in specific signaling pathways. For instance, while GS4012 effectively induces VEGF, it failed to rescue aortic defects in zebrafish embryos with knocked-down Parathyroid Hormone Receptor 1 (PTHR1), which acts downstream of VEGF but upstream of Notch signaling in aortic development. [] This highlights the complexity of aortic formation and the involvement of multiple signaling cascades.

Q4: Are there any studies indicating potential anti-angiogenic effects of GS4012?

A: This is an area that requires further investigation. While GS4012 is primarily recognized for its pro-angiogenic properties, one study using zebrafish embryos reported that a nitrobenzoate-derived compound (X8) impaired GS4012-induced angiogenesis. [] This suggests possible interactions between GS4012 and other compounds that could modulate its angiogenic effects. Further research is necessary to understand the conditions under which GS4012 might exhibit anti-angiogenic activity.

Q5: Beyond ROP, are there other areas of research where GS4012 has shown promise?

A: GS4012 has shown potential in preclinical studies focusing on bone tissue engineering. [] Researchers incorporated GS4012 into a biocompatible scaffold, demonstrating its ability to induce VEGF expression and promote endothelial cell recruitment in vitro. This approach holds promise for enhancing vascularization and improving bone healing in tissue engineering applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3125569.png)

![3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B3125594.png)

![4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3125609.png)

![(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B3125620.png)

![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)

![Methyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B3125633.png)

![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)

![2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide](/img/structure/B3125651.png)